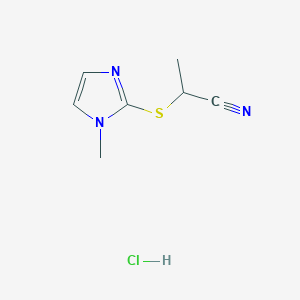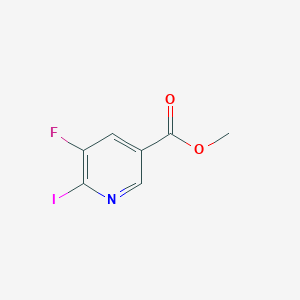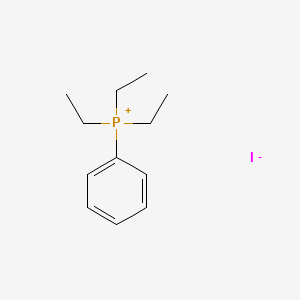
Phosphonium, triethylphenyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, triethylphenyl-, iodide is a quaternary phosphonium salt with the molecular formula C12H20PI . It is a compound where a phosphorus atom is bonded to three ethyl groups and one phenyl group, with an iodide ion as the counterion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonium, triethylphenyl-, iodide can be synthesized through the reaction of triethylphosphine with iodobenzene. The reaction typically occurs under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction proceeds as follows:
P(C2H5)3+C6H5I→[C6H5P(C2H5)3]+I-
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Phosphonium, triethylphenyl-, iodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triethylphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Phosphonium, triethylphenyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of ylides for Wittig reactions.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other organophosphorus compounds.
作用机制
The mechanism of action of phosphonium, triethylphenyl-, iodide involves its ability to form stable ylides, which are key intermediates in various organic reactions. The phosphorus atom in the compound can participate in nucleophilic attacks, facilitating the formation of carbon-phosphorus bonds. This property is particularly useful in Wittig reactions, where the compound reacts with aldehydes or ketones to form alkenes.
相似化合物的比较
Similar Compounds
- Triphenylphosphonium iodide
- Triethylphosphonium bromide
- Triethylphosphonium chloride
Comparison
Phosphonium, triethylphenyl-, iodide is unique due to the presence of both ethyl and phenyl groups attached to the phosphorus atom. This combination provides a balance of steric and electronic properties, making it more versatile in certain reactions compared to its counterparts. For example, triphenylphosphonium iodide, with three phenyl groups, is bulkier and may not be as reactive in some nucleophilic substitution reactions.
属性
CAS 编号 |
3040-69-5 |
|---|---|
分子式 |
C12H20IP |
分子量 |
322.16 g/mol |
IUPAC 名称 |
triethyl(phenyl)phosphanium;iodide |
InChI |
InChI=1S/C12H20P.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
RJPPYCZKYVZXFJ-UHFFFAOYSA-M |
规范 SMILES |
CC[P+](CC)(CC)C1=CC=CC=C1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


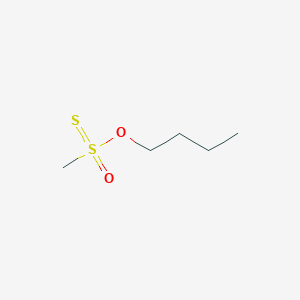
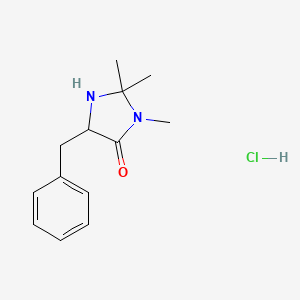
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)

![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)
![tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B12844420.png)
![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
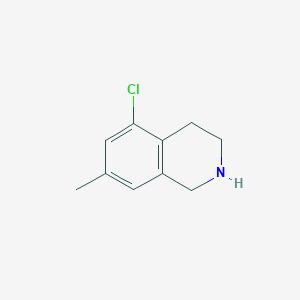
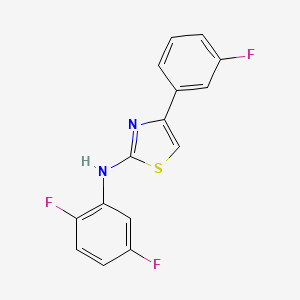
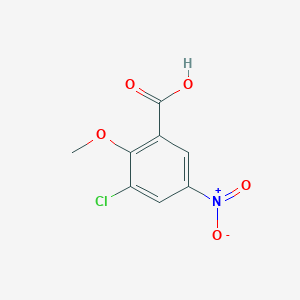
![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
